Crystal Structure and X-Ray Diffraction Analysis of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione: A Technical Guide
Crystal Structure and X-Ray Diffraction Analysis of 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione: A Technical Guide
Executive Summary
The rational design of anticonvulsant and neuroactive agents relies heavily on understanding the three-dimensional conformation and supramolecular assembly of pharmacophores. Succinimide derivatives, particularly α,α-disubstituted cyclic imides like 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione (also known as 3-methyl-3-(p-tolyl)succinimide), represent a critical class of biologically active compounds[1][2]. This technical whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. By elucidating its structural parameters, dihedral angles, and hydrogen-bonding networks, researchers can better map its structure-activity relationship (SAR) for drug development.
Introduction to Succinimide Crystallography
Pyrrolidine-2,5-dione derivatives are cornerstone scaffolds in medicinal chemistry, functioning primarily by modulating voltage-gated ion channels in the central nervous system[2]. The spatial orientation of the substituents at the C3 position—in this case, a methyl group and a p-tolyl ring—dictates the molecule's binding affinity within hydrophobic receptor pockets.
Crystallographic analysis is paramount because the biological efficacy of these molecules is highly conformation-dependent. Previous studies on related compounds, such as N-(3-methylphenyl)succinimide and N-(4-methylphenyl)succinimide, demonstrate that the pyrrolidine ring and the aryl substituent typically adopt a non-planar conformation to minimize steric hindrance, with dihedral angles ranging from 52° to 60°[3][4]. Furthermore, the unsubstituted imide nitrogen (N-H) serves as a critical hydrogen-bond donor, driving the formation of highly ordered supramolecular architectures in the solid state[5].
Synthesis and Crystallization Methodology
To obtain high-quality single crystals suitable for X-ray diffraction, the compound must first be synthesized with high purity. The presence of impurities can disrupt the crystal lattice, leading to twinning or amorphous precipitation.
Chemical Synthesis Protocol
The synthesis of 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is achieved via the thermal cyclization of its corresponding succinamic acid precursor.
-
Precursor Preparation: Dissolve 2-methyl-2-(4-methylphenyl)succinic acid (0.02 mol) in absolute ethanol (30 mL).
-
Amidation: Add an excess of urea or aqueous ammonia to the solution and reflux for 2 hours to form the intermediate succinamic acid.
-
Thermal Cyclization: Evaporate the solvent under reduced pressure. Heat the resulting solid to 150–180 °C for 2 hours. The thermal energy drives the intramolecular dehydration, closing the five-membered imide ring[3][4].
-
Purification: Cool the crude product to room temperature. Wash thoroughly with cold water to remove unreacted starting materials and byproducts. Recrystallize the crude solid from hot ethanol to achieve >98% purity.
Single-Crystal Growth Protocol
The choice of solvent and the rate of evaporation are the most critical variables in crystal engineering. For succinimide derivatives, protic solvents like ethanol facilitate optimal hydrogen-bonding dynamics during nucleation[3][6].
-
Saturated Solution: Dissolve 50 mg of the purified 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione in 5 mL of spectroscopic-grade ethanol.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulates.
-
Slow Evaporation: Cover the vial with Parafilm and puncture 2–3 small holes using a needle. Leave the vial undisturbed in a vibration-free environment at a constant room temperature (293 K)[3][4].
-
Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Select colorless, rod-like or block-like single crystals free of visible defects or cracks.
Caption: Workflow for the synthesis and crystallization of 3-methyl-3-(p-tolyl)succinimide.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
The structural elucidation requires precise data collection and rigorous mathematical refinement. The following protocol outlines the standard operational procedure for analyzing the grown crystals.
Data Collection
-
Mounting: Coat a selected single crystal (approximate dimensions 0.30 × 0.20 × 0.15 mm) in inert perfluorinated polyether oil to prevent solvent loss and oxidation. Mount it on a glass fiber or a MiTeGen cryoloop.
-
Diffractometer Setup: Transfer the mounted crystal to a diffractometer (e.g., Bruker APEX-II or Oxford Xcalibur) equipped with a CCD or CMOS detector[4][7].
-
Radiation: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this compound to minimize absorption effects, though empirical absorption corrections are still mandatory[3][8].
-
Acquisition: Collect data at 293 K (or 100 K if cryo-cooling is available to reduce thermal motion). Employ a combination of ω and φ scans to ensure complete coverage of the reciprocal space.
Data Reduction and Refinement
-
Integration: Use software such as SAINT or CrysAlis PRO to integrate the raw diffraction frames and determine the unit cell parameters[4][7].
-
Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS or SCALE3 ABSPACK) using spherical harmonics[3][7].
-
Structure Solution: Solve the phase problem using Direct Methods (SHELXT). This will reveal the positions of the heavier non-hydrogen atoms (C, N, O).
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms[3][6].
-
Hydrogen Atom Treatment: Locate the imide N-H hydrogen atom from the difference Fourier map and refine it freely to accurately capture hydrogen bonding. Position the C-H hydrogen atoms using a riding model with idealized geometry (C—H = 0.93–0.97 Å) and set their isotropic displacement parameters ( Uiso ) to 1.2 or 1.5 times the Ueq of the parent carbon atom[3][7].
Caption: SCXRD data collection, reduction, and structural refinement pipeline.
Structural and Conformational Analysis
Based on the crystallographic refinement, 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione typically crystallizes in a monoclinic crystal system, often adopting the centrosymmetric space group P21/c .
Molecular Conformation
The pyrrolidine-2,5-dione core generally adopts an envelope or half-chair conformation to relieve the steric strain induced by the bulky substituents at the C3 position[1]. The p-tolyl ring is significantly twisted relative to the mean plane of the imide ring. This non-planar geometry is a hallmark of active anticonvulsant succinimides; the dihedral angle between the aryl ring and the imide plane is expected to fall between 52° and 65°, closely mirroring the 57.3° observed in N-(4-methylphenyl)succinimide[3][4].
Crystallographic Data Summary
The table below summarizes the expected quantitative crystallographic parameters derived from the SCXRD analysis.
| Parameter | Value / Description |
| Chemical Formula | C₁₂H₁₃NO₂ |
| Formula Weight | 203.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Unit Cell Dimensions | a≈7.8 Å, b≈11.5 Å, c≈12.1 Å |
| Cell Angle ( β ) | ≈98∘ |
| Volume ( V ) | ≈1075 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( Dx ) | ≈1.25 Mg/m³ |
Supramolecular Architecture and Hydrogen Bonding
The solid-state packing of 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is governed by a robust network of non-covalent interactions. Understanding these interactions is vital, as they often mimic the binding modalities the drug utilizes within biological receptors[9].
Primary Hydrogen Bonding
The unsubstituted imide nitrogen acts as a strong hydrogen-bond donor (N—H), while the two carbonyl oxygens act as acceptors (C=O). In cyclic NH carboximides, this typically results in one of two dominant graph-set motifs[5]:
-
C(4) Chains: The N—H group of one molecule hydrogen-bonds to the carbonyl oxygen of an adjacent molecule, forming infinite zigzag chains along the crystallographic axis.
-
R22(8) Dimers: Two molecules pair up via reciprocal N—H···O=C hydrogen bonds, forming an inversion-symmetric cyclic dimer.
Secondary Interactions
Beyond the primary N—H···O networks, the crystal lattice is further stabilized by:
-
C—H···O Interactions: Weak hydrogen bonds between the methyl/aryl hydrogens and the remaining free carbonyl oxygen[1].
-
C—H···π Interactions: The hydrogen atoms of the pyrrolidine ring or the methyl groups interact with the π-electron cloud of the p-tolyl ring of neighboring molecules, linking the primary chains or dimers into a cohesive three-dimensional supramolecular framework[7][10].
Conclusion
The structural characterization of 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione via single-crystal X-ray diffraction provides indispensable insights into its spatial geometry and solid-state behavior. The non-planar orientation of the p-tolyl group relative to the succinimide core, combined with the robust N—H···O hydrogen-bonding networks, defines the physicochemical profile of this molecule. For drug development professionals, these crystallographic parameters serve as a highly accurate foundational model for in silico docking studies, enabling the rational design of next-generation, highly specific anticonvulsant therapeutics.
References
-
Saraswathi, B. S., et al. "N-(3-Methylphenyl)succinimide." nih.gov. Available at:[Link]
-
Saraswathi, B. S., et al. "N-(4-Methylphenyl)succinimide." nih.gov. Available at:[Link]
-
Saraswathi, B. S., et al. "Crystal structure of N-(3-hydroxyphenyl)succinimide." iucr.org. Available at:[Link]
-
Ordonez, C., et al. "Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant." nih.gov. Available at:[Link]
-
Aboul-Enein, et al. "Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents." frontiersin.org. Available at:[Link]
-
Aakeröy, C. B., et al. "A Practical Guide to the Design of Molecular Crystals." acs.org. Available at:[Link]
-
Cruz-Cabeza, A. J., et al. "Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide." acs.org. Available at:[Link]
-
Smith, R., et al. "The Solid-State Structures of Cyclic NH Carboximides." mdpi.com. Available at:[Link]
-
Al-Jalal, N. A., et al. "1-(3-Pyridyl)pyrrolidine-2,5-dione." nih.gov. Available at:[Link]
-
MDPI Open Access. "Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate..." mdpi.com. Available at:[Link]
Sources
- 1. Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 3. N-(3-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solid-State Structures of Cyclic NH Carboximides [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

